molecular formula C13H5F23O B075070 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol CAS No. 1545-59-1

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol

Cat. No. B075070
CAS RN: 1545-59-1
M. Wt: 614.14 g/mol
InChI Key: IGLKFKBLLGNRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol, also known as TCF13OH, is a fluorinated alcohol that has gained attention in the scientific community due to its unique chemical properties. This compound has a long carbon chain with a hydroxyl group and 23 fluorine atoms attached to it.

Mechanism Of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is not well understood. However, it is believed that the fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol play a significant role in its chemical properties. The fluorine atoms are highly electronegative and can influence the reactivity of the carbon chain. Additionally, the hydroxyl group attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol makes it a polar molecule, which can affect its solubility and surface activity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol. However, studies have shown that 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can affect the surface properties of various materials, which can have implications in fields such as medicine and materials science. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has also been shown to have low toxicity, making it a promising compound for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol in lab experiments is its unique chemical properties. The fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol make it an excellent surfactant and can be used to modify the surface properties of various materials. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has low toxicity, making it a safer alternative to other fluorinated compounds. However, one of the limitations of using 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol. One of the most significant areas of research is in the field of surface chemistry. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can be used to modify the surface properties of various materials, which can have implications in fields such as medicine, materials science, and electronics. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol can be used in the synthesis of other fluorinated compounds, which may have unique chemical properties. Further research is needed to fully understand the mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol and its potential applications in various fields.

Synthesis Methods

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol involves a multi-step process that requires careful handling of the reactive fluorine atoms. One of the most common methods for synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is through the reaction of 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-tricosafluorotridecane with lithium aluminum hydride followed by oxidation with chromium trioxide. This method has been optimized to produce high yields of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol with minimal impurities.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has been used in various scientific research applications due to its unique chemical properties. One of the most significant applications of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol is in the field of surface chemistry. The fluorine atoms attached to the carbon chain of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol make it an excellent surfactant and can be used to modify the surface properties of various materials. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol has also been used in the synthesis of other fluorinated compounds, which have found applications in fields such as medicine, materials science, and electronics.

properties

CAS RN

1545-59-1

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Tricosafluorotridecan-1-ol

Molecular Formula

C13H5F23O

Molecular Weight

614.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-tricosafluorotridecan-1-ol

InChI

InChI=1S/C13H5F23O/c14-3(15,1-2-37)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h37H,1-2H2

InChI Key

IGLKFKBLLGNRCU-UHFFFAOYSA-N

SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

synonyms

2-(Perfluoroundecyl)ethylalcohol

Origin of Product

United States

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